molecular formula C19H16N2O3S2 B2458745 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919754-70-4

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2458745
CAS No.: 919754-70-4
M. Wt: 384.47
InChI Key: XAXIXWWPURBBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that features an indeno-thiazole core structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indeno-thiazole Core: This can be achieved through cyclization reactions involving indene derivatives and thioamide precursors.

    Sulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the indeno-thiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(8H-indeno[1,2-d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylsulfonyl group.

    N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylsulfonyl group.

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-26(23,24)14-8-6-12(7-9-14)10-17(22)20-19-21-18-15-5-3-2-4-13(15)11-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXIXWWPURBBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.